Glycyl-dl-norvaline

Description

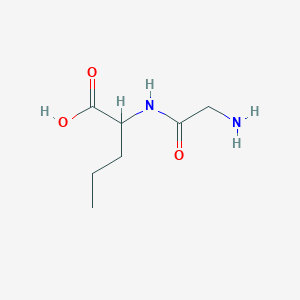

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIQKLAZYWZTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19257-03-5, 2189-27-7, 1999-38-8 | |

| Record name | Glycylnorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019257035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2189-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycyl-DL-norvaline: Structure, Synthesis, and Biological Implications

Introduction

Glycyl-DL-norvaline is a dipeptide composed of glycine and the non-proteinogenic amino acid DL-norvaline. While not incorporated into proteins via ribosomal synthesis, this molecule and its constituents have garnered significant interest within the scientific community. This interest stems primarily from the biological activity of norvaline as a modulator of the nitric oxide pathway, suggesting potential applications in biomedical research and drug development. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, a validated synthesis approach, its proposed mechanism of action, and relevant analytical methodologies for its characterization.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] As a dipeptide, its structure features a peptide bond linking the carboxyl group of glycine to the amino group of DL-norvaline. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers of the norvaline moiety.

Molecular Structure and Identifiers

-

IUPAC Name: 2-[(2-aminoacetyl)amino]pentanoic acid

-

Synonyms: H-Gly-DL-Nva-OH[2]

-

CAS Number: 2189-27-7[2]

-

Molecular Formula: C₇H₁₄N₂O₃[2]

-

Molecular Weight: 174.20 g/mol [2]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that several of these values are predicted based on computational models due to a scarcity of experimentally determined data in published literature.

| Property | Value | Source |

| Physical State | White to almost white powder/crystal | [1] |

| Boiling Point | 414.6 ± 30.0 °C (Predicted) | [1] |

| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.16 ± 0.10 (Predicted) | [1] |

| Water Solubility | Described as "slightly soluble" | |

| Storage | Room temperature, recommended cool and dark (<15°C) |

Synthesis and Characterization

Representative Synthesis Workflow: Solution-Phase Method

The synthesis strategy relies on protecting the reactive amino group of glycine (using a tert-butyloxycarbonyl, or 'Boc' group) and the carboxyl group of DL-norvaline (e.g., as a benzyl ester, '-OBzl') to ensure specific peptide bond formation. The carboxyl group of Boc-glycine is then 'activated' to facilitate nucleophilic attack by the free amino group of the DL-norvaline ester.

Caption: Solution-phase synthesis workflow for this compound.

Experimental Protocol (Representative)

Materials: Boc-glycine, DL-norvaline, Benzyl alcohol, p-Toluenesulfonic acid, Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Triethylamine (TEA), Dichloromethane (DCM), Methanol (MeOH), Trifluoroacetic acid (TFA), Palladium on carbon (Pd/C, 10%).

Step 1: Protection of DL-Norvaline (Benzyl Esterification)

-

Suspend DL-norvaline (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in a mixture of benzyl alcohol and toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture and precipitate the product, H-DL-Nva-OBzl·TsOH, with diethyl ether. Filter and dry the solid.

Step 2: Activation of Boc-Glycine

-

Dissolve Boc-glycine (1.1 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in cold (0°C) DCM.

-

Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the reaction at 0°C for 1 hour, then at room temperature for 4 hours.

Step 3: Coupling Reaction

-

In a separate flask, dissolve H-DL-Nva-OBzl·TsOH (1.0 eq) in DCM and neutralize with TEA (1.1 eq).

-

Filter the DCU precipitate from the activated Boc-glycine solution.

-

Add the filtrate containing the activated Boc-Gly-NHS ester to the neutralized H-DL-Nva-OBzl solution.

-

Stir the mixture at room temperature overnight.

-

Work-up: Wash the reaction mixture sequentially with dilute acid, bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Gly-DL-Nva-OBzl.

Step 4: Deprotection

-

Boc Group Removal: Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under vacuum.

-

Benzyl Group Removal (Hydrogenolysis): Dissolve the resulting intermediate in methanol. Add 10% Pd/C catalyst. Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (TLC monitoring).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product, this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expected ¹H NMR signals would include peaks corresponding to the glycine α-protons, the norvaline α-proton, and the propyl side chain protons.

-

Mass Spectrometry (MS): ESI-MS would confirm the molecular weight of the compound, with an expected [M+H]⁺ ion at m/z 175.1.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the amide bond (Amide I and Amide II bands, ~1650 cm⁻¹ and ~1550 cm⁻¹), the carboxylic acid O-H and C=O stretches, and N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reversed-phase column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is a common method for peptide analysis.

Biological Significance and Applications

The primary biological interest in this compound is derived from the known activity of its constituent amino acid, norvaline, as an inhibitor of the enzyme arginase.[4][5]

Mechanism of Action: Arginase Inhibition

Arginase and Nitric Oxide Synthase (NOS) compete for the same substrate, L-arginine.[6][7]

-

Arginase metabolizes L-arginine into urea and L-ornithine.

-

NOS metabolizes L-arginine into nitric oxide (NO) and L-citrulline.

Nitric oxide is a critical signaling molecule that acts as a potent vasodilator and plays key roles in neurotransmission, immune response, and vascular homeostasis.[6] In pathological states such as hypertension, atherosclerosis, and diabetes, the expression and activity of arginase can be upregulated.[7] This increased activity depletes the intracellular pool of L-arginine available to NOS, leading to reduced NO production and a state known as endothelial dysfunction.[6][7]

Norvaline acts as a competitive inhibitor of arginase.[4] By blocking the active site of arginase, norvaline prevents the breakdown of L-arginine, thereby increasing its bioavailability for NOS and promoting the synthesis of nitric oxide.[4][6]

Sources

- 1. This compound CAS#: 2189-27-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

Unraveling the In Vitro Bio-Functionality of Glycyl-dl-norvaline: A Mechanistic Whitepaper

Foreword: Decoding Dipeptide Dynamics

In the intricate landscape of cellular signaling and metabolism, small molecules like dipeptides are emerging as significant modulators of biological processes. Glycyl-dl-norvaline, a dipeptide comprising glycine and the non-proteinogenic amino acid norvaline, presents a compelling case for in-depth investigation. Its unique structural composition suggests a multifaceted mechanism of action, with the potential to interact with a variety of cellular targets. This technical guide provides a comprehensive exploration of the in vitro mechanisms of action of this compound, offering researchers, scientists, and drug development professionals a foundational understanding and practical methodologies for its study. We will delve into its probable interactions with cellular machinery, from cell surface peptidases to intracellular signaling cascades, supported by robust experimental protocols and data interpretation frameworks.

The Dichotomous Nature of this compound: A Structural Perspective

This compound is a molecule of interest due to the distinct properties of its constituent amino acids. Glycine is the simplest amino acid, known for its role as a neurotransmitter and its involvement in various metabolic pathways.[1][2] Norvaline, an isomer of valine, is a non-proteinogenic amino acid that has been shown to exhibit biological activities, including the inhibition of the enzyme arginase.[3] The combination of these two residues in a dipeptide structure suggests several potential avenues of biological interaction that will be explored in this guide.

Cellular Entry: A Journey Across the Membrane

The initial interaction of this compound with a cell is its transport across the plasma membrane. As a dipeptide, it is unlikely to freely diffuse and is expected to be taken up by specific transporters.

The Role of Peptide Transporters

The most probable route of entry for this compound is via proton-coupled peptide transporters such as PEPT1 and PEPT2, which are responsible for the uptake of di- and tripeptides.[4][5] The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium, is an excellent in vitro model to study this process.[3][6]

Experimental Workflow: Caco-2 Permeability Assay

Caption: Workflow for the in vitro DPP-IV enzyme inhibition assay.

Step-by-Step Protocol for DPP-IV Inhibition Assay

-

Reagent Preparation: Prepare solutions of recombinant human DPP-IV, the fluorogenic substrate Gly-Pro-AMC, and various concentrations of this compound. [7]2. Reaction Setup: In a 96-well plate, mix the DPP-IV enzyme with either this compound (test) or a known inhibitor like sitagliptin (positive control) in an appropriate assay buffer. [8]3. Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. [7]4. Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a microplate reader. [7]6. Data Analysis: Calculate the rate of reaction for each concentration of this compound and determine the percent inhibition relative to the uninhibited control. Calculate the IC50 value.

| Component | Description | Typical Concentration |

| DPP-IV Enzyme | Human recombinant | 1.73 mU/mL [7] |

| Substrate | Gly-Pro-AMC | 200 µM [7] |

| Inhibitor | This compound | Variable (for IC50 determination) |

| Buffer | Tris-HCl (50 mM, pH 8.0) | - |

| Incubation | 37°C | 30 minutes [7] |

Table 1: Key Parameters for DPP-IV Inhibition Assay

Modulation of Cellular Signaling Pathways

The constituent amino acids of this compound, once released intracellularly, can influence key signaling pathways that regulate cell growth, proliferation, and metabolism.

The mTORC1 Pathway: A Hub for Nutrient Sensing

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth that is activated by amino acids. [7]Both glycine and leucine (an amino acid structurally similar to norvaline) are known to activate the mTORC1 pathway. [1][9]Therefore, it is hypothesized that the metabolic products of this compound could modulate mTORC1 signaling.

Signaling Pathway: mTORC1 Activation

Caption: Proposed mechanism of mTORC1 pathway activation by this compound.

Step-by-Step Protocol for Western Blot Analysis of mTORC1 Signaling

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., C2C12 myotubes) and treat with varying concentrations of this compound for a specified duration. [1]2. Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. [10]3. Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay. [10]4. SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated and total forms of key mTORC1 pathway proteins (e.g., mTOR, S6K, 4E-BP1). [2][10]5. Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. [11]6. Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Arginase Inhibition and Nitric Oxide Production

Norvaline is a known inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. [3]By inhibiting arginase, norvaline can increase the bioavailability of L-arginine for NOS, potentially leading to increased nitric oxide (NO) production. NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. [5]

Step-by-Step Protocol for Arginase Activity Assay

-

Sample Preparation: Prepare cell lysates from a relevant cell line (e.g., RAW 264.7 macrophages). [12]2. Reaction Mixture: In a 96-well plate, combine the cell lysate with a reaction buffer containing L-arginine.

-

Incubation: Incubate the plate at 37°C to allow the arginase in the lysate to convert L-arginine to urea and ornithine.

-

Urea Detection: Stop the reaction and add reagents that specifically react with urea to produce a colored product. 5. Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 430 nm) and quantify the amount of urea produced. 6. Inhibition Calculation: Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect on arginase activity.

Assessing Cellular Viability and Cytotoxicity

It is crucial to determine the effect of this compound on cell viability to distinguish between specific mechanistic effects and general toxicity. The MTT assay is a widely used colorimetric method for this purpose. [13]

Step-by-Step Protocol for MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a desired exposure period (e.g., 24, 48, or 72 hours). [14]3. MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [15]4. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [14]5. Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader. 6. Viability Calculation: Express the results as a percentage of the viability of untreated control cells.

| Parameter | Condition | Reference |

| Cell Line | Dependent on research question (e.g., cancer cell line, endothelial cells) | - |

| This compound Conc. | Dose-response curve (e.g., 0.1 µM to 1 mM) | - |

| Incubation Time | 24, 48, 72 hours | [14] |

| MTT Concentration | 0.5 mg/mL | [15] |

| Wavelength | 570 nm |

Table 2: General Parameters for MTT Cytotoxicity Assay

Elucidating Metabolic Fate via Mass Spectrometry

To gain a complete understanding of the mechanism of action, it is essential to investigate the metabolic fate of this compound within the cell. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying the parent dipeptide and its metabolites. [16]

Step-by-Step Protocol for In Vitro Metabolism Study

-

Cell Culture and Treatment: Incubate the target cells with this compound for various time points.

-

Metabolite Extraction: Quench the metabolic activity and extract both intracellular and extracellular metabolites using a suitable solvent system (e.g., ice-cold methanol/acetonitrile). [16]3. LC-MS Analysis: Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify this compound and its potential metabolites (e.g., glycine, norvaline, and other downstream products).

-

Data Analysis: Process the mass spectrometry data to identify and quantify the detected metabolites, providing insights into the metabolic pathways affected by this compound.

Conclusion and Future Directions

The in vitro mechanism of action of this compound is likely a composite of several interconnected processes, including cellular uptake via peptide transporters, enzymatic processing by peptidases, and the subsequent modulation of intracellular signaling pathways by its constituent amino acids. The experimental protocols outlined in this guide provide a robust framework for systematically investigating these mechanisms. Future research should focus on elucidating the specific transporters and peptidases involved, as well as exploring the broader impact of this dipeptide on cellular metabolism and gene expression. A thorough understanding of its in vitro bio-functionality will be instrumental in unlocking its potential therapeutic applications.

References

- BenchChem. (2025).

- Creative Bioarray. (n.d.). Caco-2 permeability assay.

- Koopman, R., et al. (2019). Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling. Frontiers in Physiology, 10, 1499.

- Moreno-Galan, A., et al. (2015). Glycine receptors and brain development. Frontiers in Cellular Neuroscience, 9, 439.

- Bio-protocol. (2018). Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. Bio-protocol, 8(22), e3080.

- LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.

- Enamine. (n.d.). Caco-2 Permeability Assay.

- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.

- Wang, S., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 899331.

- Novus Biologicals. (n.d.). Arginase Assay Kit.

- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.

- Abcam. (n.d.). MTT assay protocol.

- Anderson, E. J., & Vingren, J. L. (2022).

- Kim, J. S., & Cheong, J. H. (2008). Mechanisms of amino acid sensing in mTOR signaling pathway. Journal of Life Science, 18(11), 1591-1596.

- ResearchGate. (n.d.). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity In Vitro.

- Sigma-Aldrich. (n.d.). Arginase Activity Colorimetric Assay Kit.

- eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition).

- ResearchGate. (n.d.). Western blot analysis of the mTOR signalling pathway Training....

- Creative Bioarray. (n.d.). Caco-2 permeability assay.

- Terada, T., et al. (2000). Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. Journal of Pharmacy and Pharmacology, 52(12), 1461-1468.

- Jewell, J. L., & Guan, K. L. (2013). Nutrient signaling to mTORC1. Nature Reviews Molecular Cell Biology, 14(8), 455-466.

- Abcam. (n.d.). MTT assay protocol.

- protocols.io. (2023). MTT (Assay protocol).

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

- Alsenz, J., & Kansy, M. (2004). Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis. Pharmaceutical Research, 21(1), 27-35.

- u.diva. (n.d.). Improving Caco-2 cell permeability assay using phospholipid covered silica beads.

- Wu, G. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Advances in Experimental Medicine and Biology, 1332, 167-187.

- Creative Proteomics. (n.d.). Guide to Amino Acid Metabolism Analysis Workflow and Techniques.

- Bioanalytical Sciences Group. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Retrieved from Bioanalytical Sciences Group website.

- Wu, G., & Morris, S. M. (1998). Arginine metabolism: nitric oxide and beyond. The Biochemical Journal, 336(Pt 1), 1-17.

- Hecker, M., et al. (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British Journal of Pharmacology, 114(7), 1475-1481.

- Polis, B., et al. (2018). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. Oxidative Medicine and Cellular Longevity, 2018, 8317349.

- Wileman, S. M., et al. (2002). Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ. British Journal of Pharmacology, 136(5), 757-764.

Sources

- 1. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 3. enamine.net [enamine.net]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 8. content.abcam.com [content.abcam.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. benchchem.com [benchchem.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

An In-depth Technical Guide to the Biological Activity of Glycyl-dl-norvaline Dipeptide

Abstract

Glycyl-dl-norvaline is a dipeptide composed of glycine and the non-proteinogenic amino acid DL-norvaline. While direct research on the biological activities of the intact dipeptide is limited, a comprehensive understanding of its potential physiological effects can be derived from the well-documented activities of its constituent amino acids. It is widely understood that many dipeptides undergo rapid hydrolysis into their constituent amino acids upon absorption in the gastrointestinal tract. Therefore, the biological activity of orally administered this compound is likely a composite of the distinct effects of glycine and DL-norvaline. This technical guide provides a detailed exploration of the predicted biological activities of this compound, focusing on the established mechanisms of action of its components. This includes the role of DL-norvaline as an arginase inhibitor, leading to enhanced nitric oxide production, and the functions of glycine as a neurotransmitter and a potent anti-inflammatory and cytoprotective agent. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this dipeptide.

Physicochemical Properties of this compound and its Constituents

A foundational understanding of the physicochemical properties of this compound and its components is crucial for its application in research and development.

| Property | This compound | Glycine | DL-Norvaline |

| Molecular Formula | C₇H₁₄N₂O₃[1] | C₂H₅NO₂ | C₅H₁₁NO₂[2] |

| Molecular Weight | 174.20 g/mol [1] | 75.07 g/mol | 117.15 g/mol [2] |

| CAS Number | 2189-27-7[1] | 56-40-6 | 760-78-1[2] |

| Appearance | White to off-white crystalline solid | White crystalline powder | White to off-white powder or crystals[3] |

| Synonyms | H-Gly-DL-Nva-OH, Glycylnorvaline[1][4] | Aminoacetic acid | 2-Aminopentanoic acid[2] |

Predicted Bioavailability and Metabolism: The Role of Dipeptide Hydrolysis

The biological impact of orally administered dipeptides is largely dictated by their fate in the gastrointestinal tract. Di- and tripeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PepT1). Following transport into the enterocytes, these small peptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids, which then enter circulation. While some dipeptides may exhibit a degree of resistance to hydrolysis and be absorbed intact, the prevailing evidence suggests that for many, including those containing glycine, hydrolysis is a rapid and efficient process. This metabolic pathway is central to the hypothesis that the biological activity of this compound is predominantly the sum of the individual actions of systemic glycine and DL-norvaline.

The Biological Activity of the DL-Norvaline Component

DL-norvaline, a non-proteinogenic amino acid, has garnered significant research interest for its therapeutic potential, primarily stemming from its role as an arginase inhibitor.

Arginase Inhibition and Enhancement of Nitric Oxide Synthesis

The primary mechanism of action of DL-norvaline is the competitive inhibition of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea.[5] By inhibiting arginase, DL-norvaline increases the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). Elevated L-arginine levels, in turn, promote the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[5]

Signaling Pathway: Arginase Inhibition by DL-Norvaline and Subsequent Nitric Oxide Production

Caption: Glycine binds to its receptor, opening a chloride channel, leading to hyperpolarization and neuronal inhibition.

Anti-inflammatory and Cytoprotective Effects of Glycine

Glycine exhibits potent anti-inflammatory and cytoprotective properties through several mechanisms:

-

Modulation of Inflammatory Cytokines: Glycine has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10. [6]This modulation is partly achieved through the inhibition of NF-κB activation. [7]* Cytoprotection: Glycine protects cells from ischemic injury and other forms of cellular stress. This is, in part, due to its ability to stabilize cell membranes and prevent the formation of pores in the plasma membrane that can lead to cell death.

| Effect of Glycine on Inflammatory Markers | Direction of Change | Reference |

| TNF-α | ↓ | [6] |

| IL-6 | ↓ | [8] |

| IL-10 | ↑ | [6] |

Experimental Protocols for Assessing Biological Activity

To empirically validate the predicted biological activities of this compound, a series of in vitro assays can be employed. The following protocols provide a framework for these investigations.

Protocol: In Vitro Arginase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on arginase activity.

Principle: Arginase activity is measured by quantifying the amount of urea produced from the hydrolysis of L-arginine.

Materials:

-

Purified arginase enzyme

-

L-arginine solution

-

Urea standard solution

-

Colorimetric urea detection reagents

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme in a manganese-containing buffer according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the activated arginase enzyme, L-arginine solution, and varying concentrations of this compound. Include a positive control (arginase and L-arginine without inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution.

-

Urea Detection: Add the colorimetric reagents for urea detection and incubate as required for color development.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of arginase inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol: Quantification of Nitric Oxide Production in Cell Culture

This protocol measures the effect of this compound on nitric oxide production in a suitable cell line (e.g., RAW 264.7 macrophages).

Principle: Nitric oxide is unstable and rapidly oxidizes to nitrite and nitrate. The Griess assay is a colorimetric method that measures nitrite levels as an indicator of NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) for cell stimulation

-

This compound (test compound)

-

Griess reagent

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of LPS to stimulate NO production.

-

Incubation: Incubate the cells for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Assay: Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standards and determine the nitrite concentration in the samples.

Protocol: Measurement of Cytokine Levels by ELISA

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effect of this compound on the secretion of pro- and anti-inflammatory cytokines.

Principle: A sandwich ELISA is used to capture and detect specific cytokines in cell culture supernatants.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line)

-

Inflammatory stimulus (e.g., LPS)

-

This compound (test compound)

-

Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-10)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Cell Stimulation: Treat immune cells with this compound for a specified pre-incubation period, followed by stimulation with an inflammatory agent like LPS.

-

Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.

-

Measurement: Read the absorbance at the specified wavelength.

-

Data Analysis: Use a standard curve generated from recombinant cytokine standards to determine the concentration of the target cytokine in each sample.

Synthesis of this compound

This compound can be synthesized using standard peptide synthesis methodologies, with solid-phase peptide synthesis (SPPS) being a common and efficient approach.

Workflow: Solid-Phase Peptide Synthesis of this compound

Caption: A typical workflow for the solid-phase synthesis of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is not abundant, a strong theoretical framework for its biological activity can be constructed based on the known functions of its constituent amino acids, glycine and DL-norvaline. The predicted activities, including arginase inhibition, nitric oxide enhancement, neuroprotection, and anti-inflammatory effects, suggest that this dipeptide may hold therapeutic potential in a variety of contexts.

Future research should focus on validating these predicted activities through in vitro and in vivo studies. Key areas of investigation include:

-

Pharmacokinetic studies: to determine the extent of intact dipeptide absorption and the rate of its hydrolysis in vivo.

-

In vivo efficacy studies: in animal models of neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders.

-

Structure-activity relationship studies: to explore how modifications to the dipeptide structure might enhance its biological activity and metabolic stability.

By systematically investigating these aspects, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential application in medicine and biotechnology.

References

-

PCP Health. (2025, November 29). Glycine's Powerful Anti-Inflammatory Mechanisms Explained. Retrieved from [Link]

-

Alarcon-Aguilar, F. J., et al. (2009). Glycine regulates inflammatory markers modifying the energetic balance through PPAR and UCP-2. Biomedicine & Pharmacotherapy, 63(8), 579-585. Retrieved from [Link]

-

ResearchGate. (2023, July 31). (PDF) Glycine: The Smallest Anti-Inflammatory Micronutrient. Retrieved from [Link]

-

Encyclopedia.pub. (2023, July 26). Beneficial effects of Glycine in the Organism. Retrieved from [Link]

-

Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Retrieved from [Link]

-

Bahde, R., et al. (2003). Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice. Journal of Investigative Surgery, 16(4), 199-207. Retrieved from [Link]

-

O'Connor, J. C., et al. (2009). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 516, 275–292. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified schematic of few pathways involving l-arginine. Nitric oxide... Retrieved from [Link]

-

ResearchGate. (n.d.). This figure shows a simplified overview of nitric oxide (NO) pathway... Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway of L-arginine metabolism by nitric oxide synthase and arginase... Retrieved from [Link]

-

Sali, A., et al. (2018). Arginine and the metabolic regulation of nitric oxide synthesis in cancer. Biomedical journal, 41(3-4), 163–173. Retrieved from [Link]

-

Pernow, J., & Jung, C. (2013). ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION. Cardiovascular research, 98(3), 334–343. Retrieved from [Link]

-

Frontiers. (n.d.). In vitro Model Systems for Studies Into Retinal Neuroprotection. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycine receptor. Retrieved from [Link]

-

Atherton, E., et al. (1979). Solid phase synthesis without repetitive acidolysis. Preparation of leucyl-alanyl-glycyl-valine using 9-fluorenylmethyloxycarbonylamino acids. International journal of peptide and protein research, 13(1), 35–42. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the glycine receptor. (A) Membrane topology of the a... Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the human glycine receptor 1 subunit. SP, signal peptide; 1 - Retrieved from [Link]

-

Frontiers in Molecular Biosciences. (2022, August 8). Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy. Retrieved from [Link]

-

Kumar, H., et al. (2009). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the science of food and agriculture, 89(12), 2028–2032. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine receptors. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of DL-Norvaline (CAS 760-78-1). Retrieved from [Link]

-

Singh, R. P., et al. (2019). Structural insights into Entamoeba histolytica arginase and structure-based identification of novel non-amino acid based inhibitors as potential antiamoebic molecules. The FEBS journal, 286(22), 4586–4603. Retrieved from [Link]

-

PubChem. (n.d.). Glycylvaline. Retrieved from [Link]

-

Markel, A. L., et al. (2023). Hypotensive Effects of Arginase Inhibition by L-Norvaline in Genetic Models of Normotensive and Hypertensive Rats. International journal of molecular sciences, 24(8), 7247. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. DL-Norvaline (CAS 760-78-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. DL-缬氨酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine modulates cytokine secretion, inhibits hepatic damage and improves survival in a model of endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycine regulates inflammatory markers modifying the energetic balance through PPAR and UCP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycyl-DL-norvaline as an Analytical Reagent Standard

Introduction: The Role of Dipeptide Standards in Modern Analytics

In the landscape of analytical chemistry and drug development, the precision and accuracy of quantitative measurements are paramount. This necessitates the use of highly pure and well-characterized reference standards. While individual amino acids are common standards, dipeptides like Glycyl-DL-norvaline offer unique advantages. Their slightly increased complexity provides a more representative model for peptide and protein quantification, yet they remain simple enough for straightforward synthesis, purification, and characterization. This compound, a dipeptide composed of glycine and the non-proteinogenic amino acid DL-norvaline, serves as a valuable tool for researchers. Its DL-racemic mixture form of norvaline makes it particularly useful as an internal standard in chromatographic methods, as it is unlikely to be naturally present in biological samples. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical application as a high-fidelity analytical reagent standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is the foundation for its effective use. This compound is a white to off-white crystalline solid. Key identifying information and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2189-27-7 | [1][2] |

| Molecular Formula | C7H14N2O3 | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][3] |

| IUPAC Name | 2-[(2-aminoacetyl)amino]pentanoic acid | [2] |

| Synonyms | H-Gly-DL-Nva-OH, Glycylnorvaline | [1][3] |

| Appearance | White to Almost white powder to crystal | |

| Purity (Typical) | >97.0% (HPLC) | |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

This compound's solubility is a critical parameter for its application. As a dipeptide, it is generally soluble in water and polar organic solvents.[4][5] The presence of both a free amino group and a carboxylic acid group allows it to exist as a zwitterion, contributing to its water solubility.[5]

Synthesis and Purification: A Pathway to High Purity

The synthesis of this compound, like other dipeptides, is typically achieved through peptide coupling strategies.[6] A common approach is solution-phase synthesis, which offers scalability and straightforward purification.

A Generalized Solution-Phase Synthesis Workflow

The synthesis involves the formation of a peptide bond between protected glycine and norvaline residues, followed by deprotection to yield the final dipeptide.[6]

Caption: Solution-phase synthesis of this compound.

Detailed Synthesis Protocol

-

Protection of Glycine: The amino group of glycine is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling.

-

Activation of Boc-Glycine: The carboxylic acid group of Boc-glycine is activated to facilitate peptide bond formation. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).[6]

-

Coupling Reaction: The activated Boc-glycine is reacted with DL-norvaline in the presence of a base to form the protected dipeptide, Boc-Gly-DL-Nva.[6]

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product, this compound.[6]

Purification and Characterization

Purification of the crude product is essential to achieve the high purity required for an analytical standard.

-

Recrystallization: This is a common method for purifying solid organic compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution.

-

Ion-Exchange Chromatography: This technique separates molecules based on their net charge.[7] this compound, with its amino and carboxyl groups, can be effectively purified using either cation or anion exchange resins.[7]

The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC), often with a purity of ≥98% being the target for analytical standards. The structure is confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

Qualification as an Analytical Standard

For this compound to be confidently used as an analytical standard, it must undergo a rigorous qualification process. This ensures its identity, purity, and stability are well-documented.

Caption: Workflow for qualifying this compound as an analytical standard.

Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis is the cornerstone of a qualified analytical standard. It should include:

-

Identity: Confirmation of the chemical structure.

-

Purity: Determined by a primary method like HPLC, often with orthogonal validation by another technique such as nonaqueous titration.

-

Impurities: Identification and quantification of any significant impurities.

-

Water Content: Determined by methods like Karl Fischer titration.

-

Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.

Practical Applications and Methodologies

This compound's primary role as an analytical standard is in chromatography-based assays, particularly those involving mass spectrometry.

Internal Standard in LC-MS/MS Analysis

The use of an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response.[9] this compound is an excellent candidate for an IS in amino acid and peptide analysis for several reasons:

-

Structural Similarity: It mimics the behavior of other small peptides and amino acids during extraction and chromatographic separation.

-

Non-endogenous Nature: The DL-norvaline component makes it highly unlikely to be present in biological matrices, preventing interference with the measurement of endogenous analytes.

-

Mass Difference: It has a unique mass that can be easily distinguished from other common amino acids and dipeptides by a mass spectrometer.

Experimental Protocol: Use as an Internal Standard

-

Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or a water/organic mixture) to create a concentrated stock solution.

-

Preparation of Working Internal Standard Solution: Dilute the stock solution to a working concentration that will yield a robust signal in the analytical method. The optimal concentration should be determined during method development.[9]

-

Sample Spiking: Add a precise and consistent volume of the working internal standard solution to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process.[9]

-

Sample Processing: Perform the necessary sample preparation steps (e.g., protein precipitation, derivatization).

-

LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method.

-

Data Analysis: Quantify the analyte of interest by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the analyte concentration for the calibration standards to generate a calibration curve.

Stability and Storage: Ensuring Long-Term Integrity

The stability of an analytical standard is critical for its reliability over time. Improper storage can lead to degradation, compromising the accuracy of analytical measurements.

Degradation Pathways

The primary degradation pathways for dipeptides like this compound are hydrolysis and oxidation.[10]

-

Hydrolysis: Cleavage of the peptide bond, yielding glycine and DL-norvaline. This is accelerated by the presence of moisture and extreme pH conditions.[10]

-

Oxidation: While less susceptible than peptides containing residues like methionine or cysteine, oxidation can occur over long-term storage, especially in the presence of oxygen.[10]

Recommended Storage Conditions

To ensure long-term stability, solid this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.[10] For short-term storage, 2-8°C may be sufficient.[10] Stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for about one month to minimize freeze-thaw cycles.[10]

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability-indicating nature of an analytical method.[10] This involves subjecting the standard to harsh conditions to intentionally induce degradation.

Protocol for Forced Degradation:

-

Prepare Solutions: Prepare solutions of this compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

-

Thermal Stress: Expose the solid material to elevated temperatures (e.g., 80°C).[10]

-

Photolytic Stress: Expose the solid material to light according to ICH Q1B guidelines.[10]

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare the chromatograms to that of an unstressed standard. The appearance of new peaks and a decrease in the main peak area indicate degradation.

Conclusion

This compound is a robust and reliable analytical reagent standard with significant utility in research and drug development. Its well-defined physicochemical properties, straightforward synthesis, and the non-endogenous nature of its DL-norvaline component make it an ideal internal standard for chromatographic and mass spectrometric analyses. By adhering to the principles of proper qualification, handling, and storage outlined in this guide, researchers can confidently employ this compound to enhance the accuracy, precision, and reliability of their analytical data, ultimately contributing to the integrity of their scientific findings.

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724807, Glycyl-L-valine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 273080, Glycyl-dl-norleucine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality: The Importance of Purity in Pharmaceutical Raw Material this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 824, DL-norvaline. Retrieved from [Link]

-

Human Metabolome Database. (2017). Showing metabocard for Gly-Norvaline (HMDB0094702). Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column. Retrieved from [Link]

-

Solubility of Things. (n.d.). Norvaline. Retrieved from [Link]

-

PubMed. (2023). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of DL-Norvaline (CAS 760-78-1). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). DL-Norvaline. Retrieved from [Link]

- Google Patents. (n.d.). CN1962613A - Method for synthesis of L-norvaline.

- Google Patents. (n.d.). CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.

-

PubMed. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]

-

Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

-

ResearchGate. (2019). Use of Internal Standard Norvaline?. Retrieved from [Link]

-

DigitalCommons@URI. (1975). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (2016). Solubilities of Norvaline in Water and Organic Solvents, as log C, and Water−Solvent Partition Coefficients, as log P, at 298 K. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Norvaline (FDB005441). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. benchchem.com [benchchem.com]

- 7. diaion.com [diaion.com]

- 8. Glycyl-L-valine | C7H14N2O3 | CID 2724807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Glycyl-dl-norvaline: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Dawn of Peptide Chemistry and the Significance of a Simple Dipeptide

In the landscape of modern biochemistry and pharmaceutical development, the intricate dance of amino acids forming complex proteins is a central theme. Yet, the journey to understanding these macromolecules began with the humble dipeptide. Glycyl-dl-norvaline, a seemingly simple molecule composed of glycine and the non-proteinogenic amino acid norvaline, represents a fascinating case study at the intersection of pioneering synthetic chemistry and the burgeoning field of proteomics. This guide delves into the historical context of its discovery, rooted in the foundational work of Emil Fischer, and provides a technical exploration of its synthesis and properties. For the researcher, this document aims to be more than a repository of facts; it is a narrative of scientific inquiry, highlighting the causal links between experimental design and the advancement of our understanding of peptide chemistry.

I. Historical Context: In the Footsteps of Emil Fischer

The story of this compound is intrinsically linked to the monumental contributions of Hermann Emil Fischer, the Nobel laureate often hailed as the father of peptide chemistry.[1][2] At the turn of the 20th century, the chemical nature of proteins was a formidable mystery. Fischer's groundbreaking work systematically unraveled this puzzle, beginning with his landmark synthesis of the first dipeptide, glycylglycine, in 1901.[1] This achievement was not merely the creation of a new molecule but the validation of his hypothesis that amino acids are linked by what he termed the "peptide bond."[1]

While a definitive, singular publication marking the first synthesis of this compound is not readily apparent in the historical record, its creation is a logical and expected extension of Fischer's established methodologies. Fischer and his contemporaries systematically synthesized a variety of dipeptides to understand the influence of different side chains on the properties of these molecules. The synthesis of a dipeptide containing norvaline, a non-proteinogenic amino acid, would have been a valuable step in exploring the versatility of his synthetic methods beyond the common protein building blocks.

The primary method developed by Fischer for peptide synthesis involved the use of α-haloacyl halides. This approach, while revolutionary for its time, was arduous. It laid the groundwork for more sophisticated techniques, including the introduction of protecting groups by Bergmann and Zervas, and eventually the solid-phase peptide synthesis developed by R. Bruce Merrifield, which transformed the field.[3]

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. These properties dictate its solubility, stability, and potential interactions in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄N₂O₃ | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| CAS Number | 2189-27-7 | [4] |

| Appearance | White to almost white powder/crystal | [5] |

| Boiling Point (Predicted) | 414.6 ± 30.0 °C | [5] |

| Density (Predicted) | 1.171 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.16 ± 0.10 | [5] |

| SMILES | CCCCC(C(=O)O)NC(=O)CN | |

| InChI | InChI=1S/C7H14N2O3/c1-2-3-5(8-6(9)4-10)7(11)12/h5H,2-4,10H2,1H3,(H,8,9)(H,11,12) |

III. Experimental Protocol: The Fischer Synthesis of this compound

The following protocol is a representation of the classical Fischer method for dipeptide synthesis, adapted for this compound. This method, while largely superseded by more efficient modern techniques, is invaluable for understanding the foundational principles of peptide chemistry.

A. Rationale for the Fischer Method

The ingenuity of the Fischer synthesis lies in its direct approach to forming the peptide bond. By converting the carboxylic acid of the N-terminal amino acid (glycine) into a more reactive acyl chloride, it facilitates nucleophilic attack by the amino group of the C-terminal amino acid (dl-norvaline). The use of α-haloacyl halides was a key innovation, as the halogen could later be displaced by ammonia to yield the free amino group of the dipeptide. This multi-step process, though demanding, provided the first chemical means of systematically linking amino acids.

B. Step-by-Step Methodology

-

Preparation of α-Chloroacetyl Chloride:

-

Step 1.1: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place chloroacetic acid.

-

Step 1.2: Slowly add thionyl chloride. An exothermic reaction will occur, producing sulfur dioxide and hydrogen chloride gas. This step should be performed in a well-ventilated fume hood.

-

Step 1.3: Gently heat the mixture to reflux for 1-2 hours to ensure complete conversion to the acyl chloride.

-

Step 1.4: Distill the resulting α-chloroacetyl chloride to purify it from excess thionyl chloride and byproducts.

-

-

Coupling of α-Chloroacetyl Chloride with dl-Norvaline:

-

Step 2.1: Dissolve dl-norvaline in a suitable solvent, such as a cold aqueous solution of sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity.

-

Step 2.2: Cool the solution in an ice bath.

-

Step 2.3: Slowly add the purified α-chloroacetyl chloride to the dl-norvaline solution with vigorous stirring. The temperature should be maintained near 0°C to minimize side reactions.

-

Step 2.4: After the addition is complete, continue stirring for several hours at room temperature to allow the reaction to go to completion.

-

Step 2.5: Acidify the reaction mixture with an acid, such as hydrochloric acid, to precipitate the α-chloroacetyl-dl-norvaline.

-

Step 2.6: Collect the precipitate by filtration, wash with cold water, and dry.

-

-

Ammonolysis of α-Chloroacetyl-dl-norvaline:

-

Step 3.1: Dissolve the dried α-chloroacetyl-dl-norvaline in a concentrated aqueous solution of ammonia.

-

Step 3.2: Seal the reaction vessel and allow it to stand at room temperature for several days. This allows for the nucleophilic substitution of the chlorine atom by the amino group.

-

Step 3.3: After the reaction is complete, carefully evaporate the excess ammonia and water under reduced pressure.

-

Step 3.4: The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

C. Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Historical methods would have included:

-

Melting Point Determination: To compare with a known standard.

-

Elemental Analysis: To confirm the empirical formula.

-

Titration: To determine the equivalent weight.

Modern characterization would involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

IV. Visualizing the Synthesis and Guide Structure

To further clarify the experimental workflow and the organization of this guide, the following diagrams are provided.

Caption: A workflow diagram of the Fischer synthesis for this compound.

Caption: The logical structure of this in-depth technical guide.

V. Conclusion: From a Historical Footnote to a Modern Tool

This compound, while not as widely known as some of its proteinogenic counterparts, holds a significant place in the history of peptide chemistry. Its synthesis, following the principles laid out by Emil Fischer, represents a crucial step in the journey from understanding simple dipeptides to unraveling the complexities of proteins. For today's researchers, an appreciation of this history provides a valuable context for the sophisticated synthetic and analytical tools now at their disposal. The study of such simple dipeptides continues to be relevant, offering insights into peptide structure, function, and the potential for creating novel biomolecules with therapeutic applications.

References

-

Babu, V. V. S. (2011). One Hundred Years of Peptide Chemistry*. Resonance, 16(7), 640-649. [Link]

- Bailey, J. L. (1949). A new peptide synthesis.

-

CP Lab Safety. This compound, min 95%, 1 gram. [Link]

-

Fischer, E. (1907). Untersuchungen über Aminosäuren, Polypeptide und Proteïne II (1907-19). Wellcome Collection. [Link]

- Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft, 34(2), 2868-2877.

-

Goodreads. Books by Emil Fischer. [Link]

- Jakubke, H. D. (1996). Peptide. Spektrum Akademischer Verlag.

- Kataki, R. (1975). Peptide Synthesis Using o-Nitrophenylsulfenyl N-Carboxy α-Amino Acid Anhydrides. The Journal of Organic Chemistry, 40(18), 2697-2702.

- Kricheldorf, H. R. (1987).

-

Marchesan, S., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13429. [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

-

Mollica, A., et al. (2015). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 11(1), 25-41. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 824, DL-norvaline. [Link]

-

National Institutes of Health. (2018). General lack of structural characterization of chemically synthesized long peptides. [Link]

-

Nobel Prize Outreach AB. (2024). Emil Fischer Biographical. [Link]

-

Research Publish Journals. (2015). Dipeptide Synthesis and the Age Determination of Bones. [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 7: From Amino Acids to Peptides before the Coming of Ribosomes. [Link]

- Sawai, H., & Orgel, L. E. (1975). Prebiotic peptide-formation in the solid state. Journal of Molecular Evolution, 6(3), 185-197.

-

Wiley, V. C. H. (2011). Introduction to Peptide Synthesis. [Link]

Sources

An In-depth Technical Guide to Glycyl-dl-norvaline (CAS 2189-27-7): A Dipeptide with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Glycyl-dl-norvaline, a dipeptide with the CAS number 2189-27-7. While specific research on this molecule is emerging, this document synthesizes foundational chemical principles, insights from related compounds, and established methodologies to offer a robust framework for its investigation and potential application in drug development. We will delve into its physicochemical properties, potential biological significance, and detailed, field-proven experimental protocols to empower researchers in their exploration of this promising compound.

Core Molecular Identity and Physicochemical Profile

This compound is a dipeptide composed of glycine and dl-norvaline residues linked by a peptide bond.[1] Understanding its fundamental properties is the first step in unlocking its research potential.

Molecular Structure:

-

CAS Number: 2189-27-7[1]

-

Molecular Formula: C7H14N2O3[1]

-

Molecular Weight: 174.20 g/mol [1]

-

Synonyms: H-Gly-DL-Nva-OH[1]

Physicochemical Data Summary:

| Property | Value/Information | Source |

| Physical State | White to off-white powder or crystals. | [2] |

| Solubility | Expected to be soluble in water due to its polar amino and carboxyl groups. The presence of the norvaline side chain may confer slight solubility in polar organic solvents like ethanol and methanol.[3][4] | Inferred from amino acid/dipeptide properties |

| Melting Point | > 300 °C | [5] |

| Purity | Commercially available in various purities, typically >95% or >97%.[6][7] | Supplier Data |

The purity of this compound is a critical parameter for reliable and reproducible experimental outcomes, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs) and in biological assays.[8]

The Scientific Rationale: Potential Biological Significance and Applications

While direct studies on this compound are limited, its constituent parts and dipeptide nature provide a strong basis for several research applications.

2.1. A Candidate for Prodrug Development in Oncology

A significant body of research highlights the use of dipeptides as carriers for anticancer drugs to enhance their targeted delivery.[9][10][11][12] This strategy leverages the overexpression of peptide transporters, such as PEPT1, on the surface of various cancer cells.[9][11]

-

Mechanism of Action: Dipeptide prodrugs can exhibit a higher affinity for these transporters compared to single amino acid esters, leading to increased uptake into tumor cells.[9] Once inside the cell, the dipeptide is designed to be cleaved by intracellular enzymes, releasing the active cytotoxic agent. This targeted approach can increase the therapeutic efficacy of the drug while minimizing systemic toxicity.[10][11]

Workflow for Investigating this compound as a Prodrug Moiety:

Caption: Workflow for evaluating this compound in prodrug development.

2.2. Leveraging the Bioactivity of the Norvaline Moiety

The dl-norvaline component of the dipeptide is a non-proteinogenic amino acid with known biological activities.[5][13]

-

Arginase Inhibition: Norvaline is an inhibitor of the enzyme arginase, which metabolizes L-arginine.[14][15] By inhibiting arginase, norvaline can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[14] This mechanism has implications for cardiovascular health and athletic performance.[14][16]

-

Neuroprotection: Research has shown that L-norvaline exhibits neuroprotective effects in models of Alzheimer's disease.[17][18] It has been demonstrated to reduce β-amyloid plaques, suppress neuroinflammation, and improve cognitive function.[14][17][18] The proposed mechanisms involve the modulation of L-arginine metabolism and the inhibition of S6K1, which is implicated in inflammatory pathways.[18]

Potential Signaling Pathways Influenced by Norvaline Release:

Caption: Potential mechanism of action via norvaline-mediated arginase inhibition.

Experimental Protocols: A Guide to Investigation

The following protocols are foundational for characterizing this compound and exploring its biological activities. These are based on established methodologies for amino acids, peptides, and prodrugs.

3.1. Analytical Characterization: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various matrices.[19] Since amino acids and small peptides often lack a strong chromophore, pre-column derivatization is a common strategy to enhance detection by UV-Vis or fluorescence detectors.[20][21]

Step-by-Step Protocol for HPLC Analysis with Pre-Column Derivatization (OPA/FMOC):

-

Reagent Preparation:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound analytical standard in an appropriate solvent (e.g., water or dilute HCl).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare samples by dissolving them in the same solvent as the standards.

-

-

Automated Derivatization (if available):

-

Program the autosampler to perform the derivatization by sequentially aspirating borate buffer, sample/standard, OPA reagent (for primary amines), and FMOC reagent (for secondary amines, though not present in this dipeptide's backbone).[21]

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 4.6mm x 50 mm, 1.8µm).[21]

-

Flow Rate: 1.5 - 2.0 mL/min.[21]

-

Column Temperature: 40 °C.[20]

-

Detector: Diode Array Detector (DAD) monitoring at 338 nm (for OPA derivatives).[21]

-

Injection Volume: 1-10 µL.

-

Gradient Elution: Develop a gradient program starting with a low percentage of Mobile Phase B and increasing it over time to elute the derivatized analyte.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

3.2. Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and structure of this compound.

Step-by-Step Protocol for LC-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrumentation:

-

Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Triple Quadrupole or Time-of-Flight (TOF) instrument.[22]

-

-

LC Conditions (for separation prior to MS):

-

Column: A C18 or HILIC column.[23]

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan to detect the protonated molecule [M+H]+. For this compound, this would be at m/z 175.1.

-

MS/MS Analysis: Perform fragmentation of the parent ion (m/z 175.1) to obtain characteristic product ions for structural confirmation. Expected fragments would correspond to the glycine (m/z 75) and norvaline (m/z 117) residues.

-

3.3. In Vitro Biological Assay: Arginase Inhibition Assay

To investigate the potential of this compound to act as a prodrug of norvaline, an arginase inhibition assay can be performed after incubation with cellular enzymes.

Step-by-Step Protocol:

-

Enzyme Preparation:

-

Prepare a cell lysate or homogenate from a relevant cell line (e.g., RAW 264.7 macrophages) to serve as a source of intracellular enzymes.[15]

-

-

Prodrug Activation:

-

Incubate this compound with the cell homogenate for a defined period to allow for enzymatic cleavage and release of norvaline.

-

-

Arginase Activity Measurement:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), L-arginine (the substrate), and a source of arginase (e.g., purified arginase or a liver homogenate).

-

Add the pre-incubated this compound sample (containing released norvaline) or a norvaline standard (as a positive control) to the reaction mixture.

-

Incubate the reaction at 37 °C.

-

Stop the reaction and measure the amount of urea produced, which is a direct product of arginase activity. Urea can be quantified colorimetrically using reagents like α-isonitrosopropiophenone.

-

-

Data Analysis:

-

Calculate the percentage of arginase inhibition by comparing the urea produced in the presence of the test compound to the urea produced in a control reaction without any inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce arginase activity by 50%.

-

Future Directions and Conclusion

This compound stands as a molecule of interest at the intersection of dipeptide chemistry and the known bioactivities of its constituent amino acids. Its potential as a targeted prodrug moiety for anticancer agents warrants significant investigation. Furthermore, its ability to release the arginase inhibitor norvaline opens up therapeutic possibilities in neurodegenerative and cardiovascular diseases.

The technical framework and experimental protocols provided in this guide offer a clear path for researchers to systematically characterize this compound. By employing these robust analytical and biological methods, the scientific community can elucidate the true therapeutic potential of this dipeptide, paving the way for novel drug development strategies. The high purity of the starting material is paramount for the integrity of such research.[8]

References

-

Enhanced Cancer Cell Growth Inhibition by Dipeptide Prodrugs of Floxuridine: Increased Transporter Affinity and Metabolic Stability. National Institutes of Health (NIH). Available from: [Link]

-